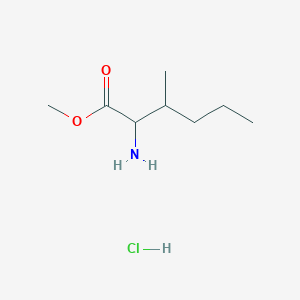

methyl 2-amino-3-methylhexanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-5-6(2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTYXDBKWSTWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-methylhexanoate hydrochloride typically involves the esterification of 2-amino-3-methylhexanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-3-methylhexanoate hydrochloride may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylhexanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Chemistry

Methyl 2-amino-3-methylhexanoate hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various chemical reactions. Its unique structure allows for the formation of diverse derivatives through substitution reactions.

Biological Research

This compound has been studied for its biological activities, particularly its role as a plant elicitor. It stimulates defense mechanisms in plants against pathogens by inducing the production of phytoalexins.

Case Study: Elicitation in Fungal Mycelia

Research demonstrated that exposure to methyl 2-amino-3-methylhexanoate resulted in significant production levels of AMHA in Alternaria alternata, indicating its role in enhancing fungal metabolism and influencing plant-fungal interactions.

Medicinal Chemistry

AMHA·HCl is investigated for its potential therapeutic properties. Its structural similarity to natural amino acids suggests involvement in metabolic pathways, making it a candidate for drug development.

Molecular Docking Studies

Recent studies have explored the binding affinities between AMHA·HCl and various target proteins involved in metabolic pathways. These studies indicate that it may specifically bind to enzymes related to amino acid metabolism, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences and Implications

(a) Chain Length and Lipophilicity

- Hexanoate vs. Butanoate/Propanoate: Longer chains (e.g., hexanoate in the target compound) increase lipophilicity compared to shorter analogs like methyl 2-amino-3-methylbutanoate hydrochloride (C4 chain). This enhances membrane permeability but may reduce aqueous solubility .

- Ethyl vs.

(b) Substituent Effects

- Methyl vs. Chloro substituents (e.g., methyl 2-amino-3-chloropropanoate HCl) introduce electronegativity, favoring hydrogen bonding but increasing toxicity risks . Methoxy groups (e.g., (R)-methyl 2-amino-3-methoxypropanoate HCl) improve solubility in polar solvents but reduce lipid bilayer penetration .

(c) Stereochemical Considerations

- Chiral Centers: Compounds like (R)-methyl 2-amino-3-methoxypropanoate HCl exhibit enantioselectivity, critical for interactions with biological targets (e.g., enzymes, receptors) . The target compound’s 3-methyl branch may similarly influence stereochemical recognition.

Stability and Handling

- Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing stability and crystallinity. However, hygroscopicity may vary with substituents.

- Storage : Most analogs (e.g., deschloroketamine HCl in ) require storage at -20°C to prevent decomposition.

Biological Activity

Methyl 2-amino-3-methylhexanoate hydrochloride, often referred to as AMHA·HCl, is an amino acid derivative with significant potential in various biological applications. This compound, characterized by its branched alkyl chain and the presence of both amino and ester functional groups, exhibits a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

Methyl 2-amino-3-methylhexanoate hydrochloride has the molecular formula C₇H₁₅ClN₁O₂ and a molecular weight of approximately 159.23 g/mol. Its structure features a methyl group at both the second and third positions of the hexanoate chain, contributing to its unique properties. The compound's structural characteristics allow it to participate in diverse biochemical interactions, making it a subject of interest in both plant and human biological systems .

Biological Activities

1. Plant Elicitor Properties

Research indicates that methyl 2-amino-3-methylhexanoate functions as a plant elicitor, stimulating defense mechanisms in plants against pathogens. This activity is particularly notable in its ability to induce the production of phytoalexins, secondary metabolites that play a crucial role in plant defense .

Case Study: Elicitation in Fungal Mycelia

A study demonstrated that fungal mycelia produced significant amounts of AMHA when exposed to certain environmental conditions. For instance, Alternaria alternata exhibited peak production levels of 6.41 μg/g fresh weight on the seventh day of culture, indicating the compound's role in enhancing fungal metabolism and possibly influencing plant-fungal interactions .

2. Interaction with Metabolic Pathways

Methyl 2-amino-3-methylhexanoate is structurally similar to natural amino acids, suggesting its potential involvement in metabolic pathways. Studies have shown that it may interact with enzymes related to amino acid metabolism, thereby influencing various biosynthetic processes .

Research Findings

Table: Comparison of Biological Activities

The mechanisms through which methyl 2-amino-3-methylhexanoate exerts its biological effects are still under investigation. However, its ability to act as a signaling molecule in plant defense responses has been documented. It appears to activate specific pathways that enhance resistance against biotic stressors .

Molecular Docking Studies

Recent molecular docking studies have explored the binding affinities between AMHA·HCl and various target proteins involved in metabolic pathways. These studies suggest that AMHA·HCl may specifically bind to enzymes involved in amino acid metabolism, which could explain its biological activity .

Q & A

Q. What are the standard protocols for synthesizing methyl 2-amino-3-methylhexanoate hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step process, such as condensation of methyl acetoacetate with a suitable amine followed by hydrolysis and salt formation with hydrochloric acid. Key conditions include temperature control (e.g., 0–5°C during amine addition), pH adjustment to stabilize intermediates, and reaction time optimization (e.g., 12–24 hours for complete conversion). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing methyl 2-amino-3-methylhexanoate hydrochloride, and what parameters should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on peaks for the methyl ester (δ ~3.7 ppm), amino group (δ ~1.5–2.5 ppm), and hydrochloride salt (broad peak for NH⁺). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures purity, while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ ~207.6 g/mol). Elemental analysis confirms stoichiometry of C, H, N, and Cl .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

The hydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies recommend storage at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the ester group. Long-term stability tests (e.g., over 6 months) should monitor pH-dependent degradation using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between experimental observations and computational predictions for this compound?

Discrepancies often arise from solvent polarity and ionic strength variations. Systematic studies using differential scanning calorimetry (DSC) to analyze crystallinity and dynamic light scattering (DLS) to assess aggregation in different buffers (e.g., PBS vs. pure water) can clarify inconsistencies. Cross-validate with COSMO-RS simulations to refine computational models .

Q. What advanced strategies are recommended for optimizing synthetic yield and purity while minimizing by-products?

Design of Experiments (DoE) approaches, such as response surface methodology, can optimize variables like reagent molar ratios, temperature, and stirring rate. For example, reducing by-products (e.g., over-alkylated amines) requires precise pH control (pH 7–8 during amine addition) and catalytic additives (e.g., triethylamine). Real-time monitoring via in-situ FTIR or Raman spectroscopy improves process control .

Q. How should researchers address challenges in detecting trace impurities or structural analogs during quality control?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for impurities at <0.1% levels. Compare retention times and fragmentation patterns against synthesized analogs (e.g., methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride) to distinguish structural isomers. Use high-resolution MS (HRMS) for exact mass confirmation .

Q. What methodologies are effective for studying the compound’s interactions with biological targets, such as enzymes or receptors?

In vitro assays (e.g., fluorescence polarization or surface plasmon resonance) quantify binding affinity (Kd) to targets like aminotransferases. Molecular docking using X-ray crystallography data of homologous receptors identifies key binding motifs (e.g., the amino and keto groups’ roles in hydrogen bonding). Validate findings with mutagenesis studies .

Q. What safety protocols are essential for handling methyl 2-amino-3-methylhexanoate hydrochloride in laboratory settings?

Use NIOSH-approved respirators (N95 or higher) to prevent inhalation of fine particles. Wear nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Conduct operations in a fume hood with HEPA filters. Emergency protocols include immediate eye rinsing (15 minutes with saline) and skin decontamination using pH-neutral soap .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability based on structural descriptors. Molecular dynamics simulations assess stability in physiological conditions. Limitations include underestimation of protein binding effects, necessitating experimental validation via plasma protein binding assays .

Q. What scaling challenges arise during pilot-scale synthesis, and how can they be mitigated?

Heat dissipation inefficiencies in large reactors may cause side reactions. Use jacketed reactors with controlled cooling and inline PAT (Process Analytical Technology) for real-time feedback. Optimize mixing efficiency using computational fluid dynamics (CFD) to prevent localized pH gradients. Pilot batches should undergo rigorous stability testing under ICH guidelines .

Q. Structural Analogs Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Similarity Index |

|---|---|---|---|

| Methyl 4-methyl-3-oxopentanoate | C8H14O3 | Ester, Keto | 0.96 |

| Methyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | Ester, Cyclopropane | 0.93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.